REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][CH2:8][CH2:9][CH:10]1[CH2:11][C:12]([CH3:18])([CH3:19])[NH:13][C:14]([CH3:16])([CH3:17])[CH2:15]1)([CH3:5])([CH3:6])[CH3:20].[CH3:21][OH:22]>>[NH2:7][CH2:8][CH2:9][CH:10]1[CH2:11][C:12]([CH3:18])([CH3:19])[NH:13][C:14]([CH3:16])([CH3:17])[CH2:15]1
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Name
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CC1(C)CC(CCNC(=O)OC(C)(C)C)CC(C)(C)N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(CCNC(=O)OC(C)(C)C)CC(C)(C)N1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Type
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product
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Smiles
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CC1(C)CC(CCN)CC(C)(C)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |